N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group, a sulfamoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzylamine intermediate. This can be achieved through the nucleophilic substitution of 4-fluorobenzyl chloride with ammonia or an amine.
Sulfamoylation: The 4-fluorobenzylamine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group, forming N-(4-fluorobenzyl)sulfamide.
Coupling with 3-Methoxybenzoyl Chloride: The final step involves the coupling of N-(4-fluorobenzyl)sulfamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The sulfamoyl group can be reduced to form an amine derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The methoxybenzamide moiety can further stabilize the compound’s interaction with its target, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
- N-(2-(N-(4-bromobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
- N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
Uniqueness
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable compound for drug development.
Biological Activity
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, characterized by the presence of a 4-fluorobenzyl group , a sulfamoyl group , and a 3-methoxybenzamide moiety , suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound's synthesis typically involves several steps:
- Formation of 4-Fluorobenzylamine : This is achieved through the nucleophilic substitution of 4-fluorobenzyl chloride with ammonia or an amine.
- Sulfamoylation : The 4-fluorobenzylamine reacts with sulfamoyl chloride to introduce the sulfamoyl group, forming N-(4-fluorobenzyl)sulfamide.
- Coupling with 3-Methoxybenzoyl Chloride : Finally, this intermediate is coupled with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:
- Binding Affinity : The fluorobenzyl group enhances hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins, improving binding affinity.
- Stabilization : The methoxybenzamide moiety contributes to the stabilization of these interactions, potentially modulating critical biological pathways.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : Compounds in this class have shown IC50 values ranging from 1.2 µM to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Selectivity : Some derivatives have demonstrated selective activity against specific cancer types, indicating potential for targeted therapy .
Antiviral Activity
The compound's structural characteristics may also confer antiviral properties:
- Hepatitis B Virus (HBV) : Similar benzamide derivatives have been evaluated for their ability to inhibit HBV replication by increasing intracellular levels of APOBEC3G, an antiviral factor .
- Broad-Spectrum Antiviral Effects : Compounds within this class have shown efficacy against multiple viruses, suggesting potential applications in antiviral drug development .
Study on Antiproliferative Activity
A study evaluated various derivatives of methoxy-benzamides for their antiproliferative effects. The findings were summarized in Table 1 below:
Compound ID | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
10 | MCF-7 | 1.2 | High selectivity for breast cancer |
11 | HCT116 | 3.7 | Moderate activity |
12 | HEK293 | 5.3 | Non-selective but effective |
This table highlights the varying potency and selectivity of different derivatives, underscoring the potential for developing targeted anticancer therapies .
Antiviral Evaluation
In another study focusing on antiviral properties, a derivative showed promising results against HBV, with significant reductions in viral load observed in treated cell cultures. The study emphasized the importance of structural modifications in enhancing antiviral activity .
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-4-2-3-14(11-16)17(21)19-9-10-25(22,23)20-12-13-5-7-15(18)8-6-13/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNSYBQUZAWFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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